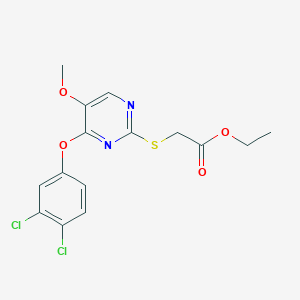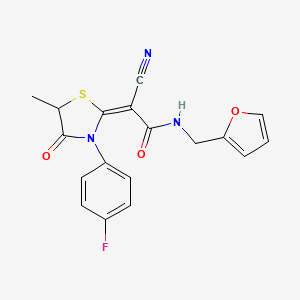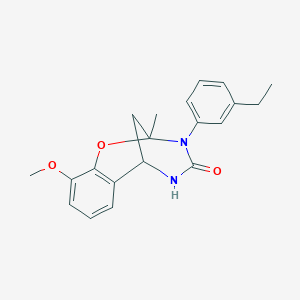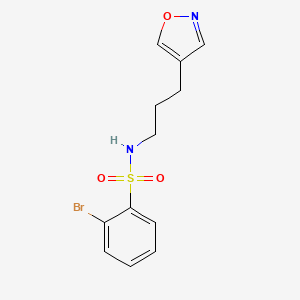
2-Methyl-3-(prop-2-yn-1-yloxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-3-(prop-2-yn-1-yloxy)phenol” is a compound that contains a phenol group, which is an aromatic ring (benzene) bonded to a hydroxyl group (-OH), and a propargyl group, which is a three-carbon alkyl group with a triple bond between the first and second carbons . The propargyl group is attached to the phenol group via an ether linkage (an oxygen atom). The “2-Methyl” indicates that there is a methyl group (-CH3) attached to the second carbon of the aromatic ring .
Molecular Structure Analysis
The molecular structure of “2-Methyl-3-(prop-2-yn-1-yloxy)phenol” would consist of a six-membered aromatic ring (the phenol) with a hydroxyl group (-OH), a methyl group (-CH3), and a propargyl group attached via an oxygen atom (forming an ether linkage) .
Chemical Reactions Analysis
The chemical reactions of “2-Methyl-3-(prop-2-yn-1-yloxy)phenol” would likely be influenced by the phenol and propargyl groups. Phenols are known to undergo reactions such as acid-base reactions, electrophilic aromatic substitution, and oxidation . Propargyl groups can participate in various reactions, including nucleophilic additions and cycloadditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-3-(prop-2-yn-1-yloxy)phenol” would be influenced by its phenol and propargyl groups. Phenols generally have higher boiling points than alcohols due to stronger intermolecular hydrogen bonding, and they are somewhat soluble in water . The presence of the propargyl group could potentially affect these properties.
Applications De Recherche Scientifique
Synthesis of Organic Compounds
This compound can be used as a starting material or reagent in the synthesis of various organic compounds . It can participate in specific reactions, contributing to the formation of new chemical structures.
Sonogashira Cross-Coupling Reactions
The compound is a useful synthon in Sonogashira cross-coupling reactions . These reactions are widely used in organic chemistry for the synthesis of carbon-carbon bonds, which are fundamental in the creation of complex organic molecules.
Asymmetric Synthesis
The compound can be involved in the asymmetric synthesis of certain molecules . For instance, it can be used in the reaction of methyl (2Z)-3-aryl-2-(bromomethyl)prop-2-enoates with prop-2-yn-1-ol in the presence of quinidine, leading to the formation of (-)-methyl 3-aryl-2-methylene-3-(prop-2-yn-1-yloxy)propanoates.
Biological Potential of Indole Derivatives
Indole derivatives, which can be synthesized using this compound, have shown a wide range of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Antiviral Activity
Specific indole derivatives synthesized using this compound have shown promising antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents.
Antidepressant Research
The compound could potentially be used in research related to depression . While the direct application isn’t clear from the available information, it’s possible that derivatives of the compound could be used in the development of new antidepressant drugs.
Mécanisme D'action
Target of Action
Compounds containing a propargyl group, such as this one, have been reported to have a wide range of biological activities, including cytotoxic activity . They have been found to be valuable precursors for the synthesis of heterocycles .
Mode of Action
Propargyl-containing compounds have been reported to induce the secretion of sappα and increase mapk phosphorylation . This suggests that these compounds may interact with their targets to modulate cellular signaling pathways.
Biochemical Pathways
The propargyl group in the compound has been associated with a variety of biological activities, suggesting that it may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the propargyl group may influence these properties, as it has been acknowledged as a valuable functional group in pharmaceutical chemistry .
Result of Action
Propargyl-containing compounds have been reported to display important biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative effects .
Safety and Hazards
The safety and hazards of “2-Methyl-3-(prop-2-yn-1-yloxy)phenol” would depend on various factors, including its reactivity and the specific conditions under which it is handled. Similar compounds have been associated with hazard statements such as H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .
Propriétés
IUPAC Name |
2-methyl-3-prop-2-ynoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-3-7-12-10-6-4-5-9(11)8(10)2/h1,4-6,11H,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCXMIZCFMQBAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC#C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(prop-2-yn-1-yloxy)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2478910.png)

![N~3~-(2,4-difluorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2478914.png)

![1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,6-dimethylphenyl)urea](/img/structure/B2478917.png)
![(4-(2-Fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2478919.png)



![1-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2478924.png)
![4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B2478927.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B2478929.png)

![(Z)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2478933.png)